molecular formula C12H17N3O2 B1480930 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 2004527-78-8

6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No. B1480930
CAS RN: 2004527-78-8
M. Wt: 235.28 g/mol
InChI Key: MYDAPQPPVCOWJS-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid, also known as 6-DMPCA, is a synthetic pyrimidine derivative that has become increasingly popular in the scientific research field. It is a small molecule that can be used in a wide range of applications, including drug delivery, drug discovery, and biochemistry. 6-DMPCA is a compound that has unique properties, such as high solubility, low toxicity, and low cost. This makes it a valuable tool for scientists who are looking for new ways to study biological processes and develop new drugs.

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole . These hybrids have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain .

Antibacterial Activity

The compound has been used as a pivotal intermediate in the construction of heterocyclic hybrids . These hybrids have shown antibacterial activity against various strains, including Staphylococcus aureus, Enterococcus faecium, Streptococcus agalactiae, Escherichia coli, and Salmonella typhimurium .

Antifungal Activity

The synthesized heterocyclic hybrids have also demonstrated antifungal activity, particularly against the Candida albicans fungal strain .

Antiprotozoal Activity

While there is no direct evidence of antiprotozoal activity for this specific compound, it’s worth noting that many compounds containing the 1,3,4-oxadiazole ring, which is structurally similar to pyrimidine, have shown antiprotozoal activity .

Antiviral Activity

Similarly, compounds containing the 1,3,4-oxadiazole ring have demonstrated antiviral activity . Further research could explore whether “6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid” or its derivatives exhibit similar properties.

Anti-Inflammatory Activity

Pyrimidines, including “6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid”, are known to display a range of pharmacological effects, including anti-inflammatory activity .

properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-3-9(2)6-15(5-8)11-4-10(12(16)17)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDAPQPPVCOWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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